(R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Overview
Description
®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthetic procedures.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of tert-butoxycarbonyl (boc) protected amino acids . Boc is a common protecting group used in peptide synthesis to prevent unwanted reactions involving the amino group .
Mode of Action
The compound interacts with its targets through a process known as deprotection. The Boc group can be removed under acidic conditions, revealing the original amino group . This process is crucial in peptide synthesis, allowing for the selective reaction of different functional groups .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. The deprotection of the Boc group is a key step in this process, allowing for the selective reaction of different amino acids . The exact biochemical pathways affected by this compound would depend on the specific peptide being synthesized.
Pharmacokinetics
It is known that the compound can be deprotected at high temperatures using a thermally stable ionic liquid . This suggests that the compound may have good thermal stability, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group, revealing the original amino group . This allows for the selective reaction of different functional groups, enabling the synthesis of complex peptides .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the deprotection of the Boc group can be achieved at high temperatures using a thermally stable ionic liquid . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid typically involves the protection of the amine group on the piperazine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Coupling Reactions: It can be used in peptide coupling reactions with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Base: Triethylamine
Major Products Formed
Deprotection: Free amine
Coupling: Peptides and amides
Scientific Research Applications
®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the development of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
- ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxamide
- ®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylate
Uniqueness
®-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its stability and reactivity under various conditions make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJXLAQYMROED-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](NC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856257 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240583-92-9 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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